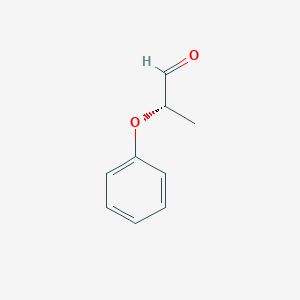

(S)-2-Phenoxypropanal

Description

Significance of Chiral Aldehydes in Modern Synthetic Chemistry

Chiral aldehydes are of paramount importance in modern synthetic chemistry, acting as versatile intermediates in the construction of a wide array of complex molecules, including natural products and pharmaceuticals. thieme-connect.comnih.gov Their significance stems from the reactivity of the aldehyde group, which can be readily transformed into various other functionalities, and the presence of a stereocenter, which imparts chirality to the molecule.

The development of catalytic asymmetric methods to produce chiral molecules is a cornerstone of contemporary organic synthesis, and chiral aldehydes are central to this endeavor. nih.govnumberanalytics.com They can be used as starting materials for the synthesis of optically active unnatural α,α-disubstituted α-amino acids, which are crucial components of many biologically active compounds. rsc.org Chiral aldehyde catalysis has emerged as a powerful strategy for achieving high levels of stereocontrol in asymmetric reactions. thieme-connect.comnih.gov This approach allows for the efficient synthesis of α-functionalized chiral amines without the need for protecting groups. nih.gov

Furthermore, the ability to synthesize enantiomerically pure compounds is critical in the pharmaceutical industry, as different enantiomers of a drug can exhibit vastly different pharmacological activities and toxicological profiles. veranova.comnih.govnumberanalytics.com Chiral aldehydes are key precursors in many synthetic routes that aim to produce single-enantiomer drugs, thereby ensuring efficacy and minimizing potential adverse effects. numberanalytics.com The pursuit of efficient and selective methods for synthesizing chiral aldehydes continues to be an active area of research, highlighting their enduring importance in the field. thieme-connect.com

Historical Context of Stereoselective Aldehyde Synthesis Research

The journey to control the three-dimensional arrangement of atoms in molecules, known as stereoselective synthesis, has a rich history in which aldehydes have played a central role. Early investigations into reactions involving aldehydes laid the groundwork for our modern understanding of stereochemistry.

A pivotal moment in this history was the development of stereochemical models to predict the outcome of nucleophilic additions to carbonyl compounds. In 1952, Cram, and co-workers proposed one of the first such models, which provided a rational basis for understanding asymmetric induction in reactions of aldehydes and ketones with α-stereogenic centers. rsc.org This conceptual framework was a significant leap forward, allowing chemists to better predict and control the stereochemical course of reactions.

Throughout the mid to late 20th century, the field advanced rapidly. A major breakthrough was the introduction of chiral auxiliaries, which are chiral molecules temporarily attached to a substrate to direct the stereochemical outcome of a reaction. The work of chemists like David A. Evans on aldol (B89426) reactions demonstrated the power of this approach for achieving high levels of diastereoselectivity. rsc.org

The late 20th and early 21st centuries saw the rise of asymmetric catalysis, a more elegant and atom-economical approach where a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product. numberanalytics.comrsc.org This paradigm shift, recognized with the 2001 Nobel Prize in Chemistry, has revolutionized the synthesis of chiral compounds, including aldehydes. Today, a vast toolbox of catalytic methods allows for the highly selective synthesis of chiral aldehydes, a testament to the decades of foundational research in stereoselective reactions.

Structural Characteristics and Stereochemical Purity Requirements

The utility of (S)-2-Phenoxypropanal in organic synthesis is directly related to its unique structural features and the stringent stereochemical purity required for its applications.

Structurally, (S)-2-Phenoxypropanal is characterized by a propanal backbone with a phenoxy group (a phenyl ring linked via an oxygen atom) attached to the second carbon. solubilityofthings.com This second carbon atom is a stereogenic center, meaning it is bonded to four different groups, which gives rise to two non-superimposable mirror images, or enantiomers. The "(S)" designation specifies the absolute configuration of this chiral center according to the Cahn-Ingold-Prelog priority rules.

Table 1: Physicochemical Properties of (S)-2-Phenoxypropanal

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀O |

| Molecular Weight | 134.17 g/mol |

| IUPAC Name | (2S)-2-phenylpropanal |

| CAS Number | 33530-47-1 |

| InChIKey | IQVAERDLDAZARL-MRVPVSSYSA-N |

Data sourced from PubChem. nih.gov

The stereochemical purity of chiral building blocks like (S)-2-Phenoxypropanal is of utmost importance, particularly in pharmaceutical synthesis. veranova.com The biological systems in the human body are themselves chiral and often interact differently with each enantiomer of a drug. nih.gov One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or even cause harmful side effects. nih.gov

Consequently, regulatory agencies such as the U.S. Food and Drug Administration (FDA) established guidelines in the 1990s that emphasized the need to characterize and control the stereochemistry of drug substances. veranova.comchiralpedia.com This requires that single-enantiomer drugs be manufactured with very high enantiomeric purity, often treating the unwanted enantiomer as an impurity that must be carefully controlled. chiralpedia.com For chiral starting materials and key intermediates, their identity and enantiomeric purity must be rigorously established. canada.ca While specific purity requirements for (S)-2-Phenoxypropanal are application-dependent, the general standard in pharmaceutical development necessitates the highest possible enantiomeric excess to ensure the safety and efficacy of the final active pharmaceutical ingredient. nih.gov

Structure

3D Structure

Properties

CAS No. |

149646-90-2 |

|---|---|

Molecular Formula |

C9H10O2 |

Molecular Weight |

150.17 g/mol |

IUPAC Name |

(2S)-2-phenoxypropanal |

InChI |

InChI=1S/C9H10O2/c1-8(7-10)11-9-5-3-2-4-6-9/h2-8H,1H3/t8-/m0/s1 |

InChI Key |

WIYQCLDTSROCTN-QMMMGPOBSA-N |

SMILES |

CC(C=O)OC1=CC=CC=C1 |

Isomeric SMILES |

C[C@@H](C=O)OC1=CC=CC=C1 |

Canonical SMILES |

CC(C=O)OC1=CC=CC=C1 |

Synonyms |

Propanal, 2-phenoxy-, (S)- (9CI) |

Origin of Product |

United States |

Advanced Synthetic Methodologies for S 2 Phenoxypropanal

Enantioselective Approaches

The development of stereoselective methods to access single enantiomers of chiral molecules is paramount. For the synthesis of (S)-2-Phenoxypropanal, several enantioselective strategies can be employed, leveraging the power of asymmetric catalysis to control the formation of the desired stereocenter.

Asymmetric Catalytic Hydrogenation of Aldehyde Precursors

Asymmetric catalytic hydrogenation of a prochiral precursor or a racemic aldehyde is a highly efficient and atom-economical method for the synthesis of chiral alcohols, which can then be oxidized to the desired aldehyde. In the context of (S)-2-Phenoxypropanal, this would involve the asymmetric hydrogenation of a suitable precursor, such as 2-phenoxypropanal (B2701309).

Homogeneous ruthenium-based catalysts, particularly those featuring chiral phosphine (B1218219) ligands, have demonstrated remarkable efficacy in the asymmetric hydrogenation of a wide range of substrates, including ketones and aldehydes. nih.govresearchgate.netscispace.com For the synthesis of the precursor to (S)-2-Phenoxypropanal, a racemic mixture of 2-phenoxypropanal can be subjected to hydrogenation using a chiral Ru-catalyst. The catalyst, typically composed of a ruthenium precursor and a chiral diphosphine ligand, facilitates the stereoselective addition of hydrogen to the carbonyl group.

Table 1: Asymmetric Hydrogenation of Analogous Racemic α-Aryl Aldehydes via Dynamic Kinetic Resolution

| Entry | Aldehyde Substrate | Chiral Ligand System | Product Enantiomeric Excess (ee %) | Reference |

| 1 | 2-Phenylpropanal (B145474) | [RuCl2((S)-xyl-sdp)((S)-daipen)] | 98 | scispace.com |

| 2 | 2-(4-Tolyl)propanal | [RuCl2((S)-xyl-sdp)((S)-daipen)] | 97 | scispace.com |

| 3 | 2-(4-Methoxyphenyl)propanal | [RuCl2((S)-xyl-sdp)((S)-daipen)] | 96 | scispace.com |

This data is for analogous substrates and serves to illustrate the potential of the methodology for the synthesis of (S)-2-Phenoxypropanal.

Dynamic kinetic resolution (DKR) is a powerful strategy that allows for the conversion of a racemic starting material into a single enantiomer of the product in theoretically 100% yield. nih.govchemistryviews.org In the context of synthesizing the precursor to (S)-2-Phenoxypropanal, a DKR of racemic 2-phenoxypropanal would involve the simultaneous racemization of the aldehyde and the enantioselective hydrogenation of one of the enantiomers.

The racemization of the α-chiral aldehyde can be achieved in situ under the reaction conditions, often facilitated by the catalyst system itself or by the addition of a co-catalyst. The chiral ruthenium catalyst then selectively hydrogenates the (R)- or (S)-enantiomer of the aldehyde, continuously shifting the equilibrium and funneling the entire racemic mixture towards a single enantiomer of the alcohol product. This approach has been successfully applied to a variety of α-chiral aldehydes. nih.govescholarship.orgresearchgate.net

The success of a DKR process relies on the relative rates of racemization and hydrogenation. Ideally, the rate of racemization should be faster than or comparable to the rate of the slower hydrogenation reaction to achieve high enantioselectivity and yield.

Enantioselective Hydroformylation Routes

Enantioselective hydroformylation is a highly atom-economical process that introduces a formyl group and a hydrogen atom across a double bond, creating a new stereocenter. nih.govacs.org For the synthesis of (S)-2-Phenoxypropanal, the logical precursor would be phenyl vinyl ether. The asymmetric hydroformylation of this substrate would directly yield the target aldehyde.

Rhodium-based catalysts, in combination with chiral phosphine, phosphite, or phosphoramidite (B1245037) ligands, are the most extensively studied systems for asymmetric hydroformylation. acs.orgwiley-vch.de The choice of ligand is crucial in controlling both the regioselectivity (branched vs. linear aldehyde) and the enantioselectivity of the reaction. For the synthesis of (S)-2-Phenoxypropanal from phenyl vinyl ether, the desired product is the branched aldehyde.

While specific data for the asymmetric hydroformylation of phenyl vinyl ether is scarce, studies on analogous vinyl esters and vinyl arenes provide valuable insights into the potential of this methodology. For instance, the rhodium-catalyzed asymmetric hydroformylation of vinyl acetate (B1210297) has been shown to produce 2-acetoxypropanal (B1217831) with high enantioselectivity using chiral phosphine ligands.

Table 2: Rhodium-Catalyzed Asymmetric Hydroformylation of Analogous Vinyl Esters

| Entry | Substrate | Ligand | Branched/Linear Ratio | Enantiomeric Excess (ee %) | Reference |

| 1 | Vinyl Acetate | (S,S)-BDPP | 90:10 | 89 (S) | wiley-vch.de |

| 2 | Vinyl Propionate | BettiPhos | 121:1 | 95.5 | acs.org |

| 3 | Vinyl Pivalate | BettiPhos | 451:1 | 94.6 | acs.org |

This data is for analogous substrates and is intended to demonstrate the potential of the methodology for the synthesis of (S)-2-Phenoxypropanal from phenyl vinyl ether.

Iridium-catalyzed hydroformylation has emerged as a promising alternative to rhodium-based systems, in some cases offering complementary selectivity. nih.govresearchgate.net While less common for asymmetric hydroformylation, iridium catalysts have shown utility in other asymmetric transformations leading to aldehydes. For instance, iridium-catalyzed asymmetric hydrogenation of α,β-unsaturated aldehydes can provide chiral saturated aldehydes. However, for the direct hydroformylation of phenyl vinyl ether, rhodium catalysts remain the more established choice. Further research into iridium-catalyzed asymmetric hydroformylation of vinyl ethers may reveal new opportunities for the synthesis of (S)-2-Phenoxypropanal.

Biocatalytic Transformations Towards Chiral Aldehydes

Biocatalysis has emerged as a powerful and sustainable tool for the synthesis of chiral molecules, offering high selectivity under mild reaction conditions. nih.govnih.gov The production of chiral aldehydes can be achieved through various enzymatic processes, including the oxidation of primary alcohols, the reduction of carboxylic acids, or the kinetic resolution of racemic aldehydes. rsc.orgsemanticscholar.org Enzymes such as alcohol dehydrogenases (ADHs), ketone reductases (KREDs), and imine reductases (IREDs) are frequently employed for these transformations. rsc.org

While direct biocatalytic synthesis of (S)-2-Phenoxypropanal is not extensively documented, analogous transformations provide a strong proof-of-concept. For instance, the enantioselective production of (S)-2-phenyl-1-propanol, a structurally similar alcohol, has been successfully demonstrated using biocatalysts. mtak.hu In one study, recombinant horse-liver alcohol dehydrogenase (ADH) was used for the conversion of racemic 2-phenylpropionaldehyde, achieving 100% enantioselectivity for the (S)-alcohol. mtak.hu This highlights the potential of ADHs to catalyze the reverse reaction—the selective oxidation of a primary alcohol to the corresponding chiral aldehyde—or to perform a kinetic resolution on the racemic aldehyde.

Whole-cell biocatalysts, such as Saccharomyces cerevisiae, have also been investigated for similar reductions, although they may exhibit lower enantioselectivity compared to isolated enzymes. mtak.hu The choice between isolated enzymes and whole-cell systems involves a trade-off between the higher purity and selectivity of the former and the operational simplicity and inherent cofactor regeneration of the latter. nih.govmtak.hu The development of biocatalytic routes to chiral aldehydes is an active area of research, with enzyme engineering and process optimization continually expanding the scope and efficiency of these green synthetic methods. rsc.orgnih.gov

Selective Oxidation Methodologies for Aldehyde Formation

The selective oxidation of alkenes to aldehydes is a challenging transformation, as the thermodynamically favored product is often the corresponding ketone (Markovnikov oxidation) or carboxylic acid. researchgate.net However, significant progress has been made in developing methodologies that favor the formation of aldehydes (anti-Markovnikov oxidation).

Palladium-Catalyzed Wacker-Type Oxidations

The Wacker oxidation is a well-established palladium-catalyzed process for converting terminal alkenes into carbonyl compounds. libretexts.orgorganic-chemistry.org The conventional reaction, using a PdCl₂/CuCl₂ catalyst system in aqueous media, reliably oxidizes terminal olefins to methyl ketones. researchgate.netalfa-chemistry.com However, modifications to this process have enabled a reversal of this regioselectivity, leading to the formation of aldehydes.

Achieving anti-Markovnikov selectivity in the Wacker oxidation to produce aldehydes from terminal alkenes is a significant synthetic challenge. nih.gov Traditional Wacker-Tsuji conditions typically yield methyl ketones. libretexts.org The key to aldehyde formation is to control the regiochemistry of the initial nucleophilic attack of water on the palladium-coordinated alkene. libretexts.orgyoutube.com While attack at the internal, more substituted carbon leads to ketones, attack at the terminal carbon results in aldehydes. libretexts.org

Strategies to promote aldehyde selectivity include the use of specific solvent systems and the introduction of directing groups within the substrate. libretexts.orgacs.org For aryl-substituted olefins like styrene (B11656), methods have been developed that achieve high aldehyde selectivity. acs.orgorganic-chemistry.org These specialized conditions overcome the inherent electronic bias that typically favors ketone formation. Furthermore, the oxidation of hindered terminal alkenes, which can be challenging substrates, has been successfully achieved to yield aldehydes using modified palladium catalysis. acs.org

The choice of co-catalyst and reaction conditions is paramount in directing the selectivity of the Wacker-type oxidation towards either the aldehyde or the ketone.

Co-catalysts: While copper salts are the traditional co-oxidants used to regenerate the active Pd(II) catalyst, they can also influence the reaction's acidity and kinetics. organic-chemistry.orgacs.org In some systems for aldehyde-selective oxidation of styrene, the exclusion of CuCl₂ was found to be beneficial, preventing a decrease in yield. acs.org More advanced systems have replaced copper with alternative co-catalysts. The use of a nitrite (B80452) co-catalyst has been shown to be particularly effective in reversing the standard Markovnikov selectivity, enabling the oxidation of unbiased aliphatic alkenes with high yield and aldehyde selectivity. nih.govorganic-chemistry.org In these nitrite-modified systems, ¹⁸O-labeling experiments have indicated that the aldehydic oxygen atom is derived from the nitrite salt rather than from water. nih.gov Other organic redox co-catalysts, such as 1,4-benzoquinone (B44022) (BQ) and tert-butyl nitrite, have also been successfully employed to promote aldehyde formation. acs.orgorganic-chemistry.org

Reaction Conditions: The solvent system plays a crucial role. The use of alcoholic solvents, particularly tert-butanol (B103910) (t-BuOH), has been shown to significantly enhance aldehyde selectivity in the oxidation of styrene derivatives. acs.org The combination of PdCl₂(MeCN)₂, BQ, and t-BuOH in the presence of water can lead to high yields and selectivities for the aldehyde product. acs.org Temperature is another critical parameter, with optimized temperatures being necessary to balance reaction rate and product stability.

The following interactive table summarizes the effect of different reaction conditions on the Wacker-type oxidation of styrene, illustrating the shift in selectivity towards aldehyde formation.

| Catalyst | Co-catalyst / Additive | Solvent | Temp (°C) | Aldehyde Selectivity (%) | Aldehyde Yield (%) | Reference |

| PdCl₂(MeCN)₂ | 1,4-Benzoquinone | t-BuOH / H₂O | 85 | 98 | High | acs.org |

| PdCl₂(MeCN)₂ | 1,4-Benzoquinone | i-PrOH / H₂O | 85 | 74 | Moderate | acs.org |

| Pd(OAc)₂ | NaNO₂ | t-BuOH / THF | 60 | >95 | 81 | nih.govorganic-chemistry.org |

| PdCl₂ | CuCl₂ | DMF / H₂O | RT | Low (Ketone is major) | - | libretexts.orgalfa-chemistry.com |

This table is for illustrative purposes, compiling data from various sources to show general trends.

Alternative Oxidative Routes to Chiral Aldehydes

Beyond palladium catalysis, other transition metals and biocatalytic systems have been explored for the selective oxidation of alkenes to aldehydes.

Iron-Catalyzed Oxidation: Iron(III) porphyrin complexes with triflate as a counter anion have been shown to efficiently catalyze the selective oxidation of terminal aryl and aliphatic alkenes to aldehydes in good to high yields under mild conditions. rsc.org This method presents a more sustainable alternative to palladium-based systems.

Engineered Cytochrome P450s: Biocatalytic approaches using engineered enzymes offer a promising route. Cytochrome P450 monooxygenases, which typically catalyze alkene epoxidation, can be engineered through directed evolution to perform selective alkene-to-carbonyl oxidation. nih.gov This strategy holds potential for developing highly enantioselective methods for producing chiral aldehydes from prochiral alkenes. nih.gov

Preparation of (S)-2-Phenoxypropanal Derivatives and Analogs

The aldehyde functional group in (S)-2-Phenoxypropanal is a versatile handle for the synthesis of a wide range of derivatives and analogs. Standard organic transformations can be applied to modify this moiety, leading to compounds with potentially new chemical and biological properties.

Oxidation to Carboxylic Acid: The aldehyde can be readily oxidized to the corresponding (S)-2-phenoxypropanoic acid using standard oxidizing agents like potassium permanganate, Jones reagent (chromium trioxide in sulfuric acid), or milder reagents like sodium chlorite. (S)-2-phenoxypropanoic acid and its derivatives are known herbicides.

Reduction to Alcohol: Reduction of the aldehyde using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would yield the corresponding chiral alcohol, (S)-2-phenoxy-1-propanol.

Reductive Amination: Reaction of the aldehyde with an amine in the presence of a reducing agent (e.g., sodium cyanoborohydride or catalytic hydrogenation) can produce a variety of chiral secondary and tertiary amines. This is a powerful method for introducing nitrogen-containing functional groups.

Wittig and Related Olefination Reactions: The aldehyde can undergo olefination reactions, such as the Wittig reaction, to form new carbon-carbon double bonds, extending the carbon skeleton and introducing alkene functionality.

Aldol (B89426) and Other C-C Bond Forming Reactions: As an enolizable aldehyde, (S)-2-Phenoxypropanal can participate as either the electrophile or the nucleophile (via its enolate) in aldol condensations and related C-C bond-forming reactions to create more complex molecular architectures.

The synthesis of specific, complex derivatives often involves multi-step sequences. For example, the preparation of chiral cyclopropyl (B3062369) derivatives or substituted pyrroles often starts from functionalized precursors that could potentially be derived from chiral aldehydes like (S)-2-Phenoxypropanal. nih.govrsc.org

Stereocontrolled Transformations from Related Phenoxypropionate Structures

The conversion of (S)-2-phenoxypropionate esters to (S)-2-phenoxypropanal requires a reducing agent that can selectively reduce the ester functionality to an aldehyde without further reduction to the corresponding alcohol. A key challenge in this transformation is the prevention of over-reduction, as aldehydes are generally more reactive than esters.

One of the most widely employed reagents for this purpose is Diisobutylaluminium hydride (DIBAL-H). By carefully controlling the reaction conditions, particularly temperature and stoichiometry, DIBAL-H can effectively facilitate the partial reduction of esters. The reaction is typically performed at low temperatures, such as -78 °C, to stabilize the hemiacetal intermediate formed, which upon aqueous workup, yields the desired aldehyde. The bulky nature of the diisobutylaluminum group helps in preventing a second hydride addition to the intermediate, thus minimizing the formation of the alcohol byproduct.

Another strategic approach involves the conversion of the (S)-2-phenoxypropionic acid or its corresponding ester into a Weinreb amide, N-methoxy-N-methyl-(S)-2-phenoxypropanamide. The Weinreb amide is a particularly useful intermediate because the N-methoxy-N-methylamide functionality is less susceptible to over-reduction. The chelation of the methoxy (B1213986) group with the metal of the reducing agent forms a stable intermediate that resists further reduction. Subsequent treatment of the Weinreb amide with a mild reducing agent, such as lithium aluminum hydride (LiAlH₄) or DIBAL-H, at controlled temperatures, furnishes the aldehyde in good yield while preserving the stereochemical integrity of the chiral center.

Although specific research detailing the application of these methods to (S)-2-phenoxypropionate is not extensively documented in readily available literature, the principles from analogous transformations of other chiral arylpropionate esters provide a strong foundation for these synthetic strategies. The success of these transformations hinges on the precise control of reaction parameters to ensure high chemoselectivity and retention of stereochemistry.

| Substrate | Reagent | Catalyst | Conditions | Yield (%) | Stereoselectivity |

| (S)-2-Phenoxypropionate Ester | Diisobutylaluminium hydride (DIBAL-H) | - | Low temperature (e.g., -78 °C), Aprotic solvent (e.g., Toluene, THF) | Data not available | Expected retention of configuration |

| N-methoxy-N-methyl-(S)-2-phenoxypropanamide (Weinreb Amide) | Lithium aluminum hydride (LiAlH₄) or DIBAL-H | - | Controlled temperature, Aprotic solvent (e.g., THF) | Data not available | Expected retention of configuration |

Reactivity and Transformations of S 2 Phenoxypropanal

Stereoselective Chemical Reactions

The presence of a stereocenter adjacent to the carbonyl group allows (S)-2-phenoxypropanal to participate in a variety of stereoselective reactions. The outcome of these transformations is governed by the inherent chirality of the molecule (substrate control) or by the influence of chiral reagents and catalysts (reagent/catalyst control).

Asymmetric Reduction to Chiral Alcohols

The reduction of the aldehyde in (S)-2-phenoxypropanal yields the corresponding chiral alcohol, (S)-2-phenoxypropan-1-ol. This transformation can be achieved with high stereoselectivity, primarily through biocatalytic methods. Enzymes, particularly alcohol dehydrogenases (ADHs), are highly effective for this purpose.

Research on the analogous compound, 2-phenylpropanal (B145474), demonstrates the power of enzymatic reduction. Horse Liver Alcohol Dehydrogenase (HLADH) and engineered variants of Candida tenuis xylose reductase (CtXR) have been successfully used for the dynamic kinetic resolution of racemic 2-phenylpropanal. In this process, the enzyme selectively reduces the (S)-enantiomer to (S)-2-phenylpropanol, while the unreacted (R)-enantiomer is racemized in situ, allowing for theoretical yields of the (S)-alcohol to exceed 50%. A specific single point mutant of CtXR (D51A) showed a remarkable 270-fold increase in enzymatic activity and enhanced enantioselectivity for (S)-2-phenylpropanal. nih.gov When employed as a whole-cell biocatalyst, this engineered enzyme achieved a product concentration of 115 g/L of (S)-2-phenylpropanol with an enantiomeric excess (ee) of 93.1%. nih.gov These biocatalytic systems offer mild reaction conditions and exceptional selectivity, making them valuable for producing enantiopure alcohols. nih.govrsc.org

| Catalyst/Enzyme | Substrate | Product | Key Findings |

| Candida tenuis xylose reductase (CtXR D51A) | (S)-2-phenylpropanal | (S)-2-phenylpropanol | High catalytic efficiency (43·10³ s⁻¹ M⁻¹) and high enantioselectivity for the (S)-enantiomer. nih.govresearchgate.net |

| Horse Liver Alcohol Dehydrogenase (HLADH) | Racemic 2-phenylpropanal | (S)-2-phenylpropanol | Used in dynamic kinetic resolution to achieve high enantiomeric excess. mtak.hu |

| Saccharomyces cerevisiae (whole-cell) | Racemic 2-phenylpropionaldehyde | (S)-2-phenyl-1-propanol | Characterized by substrate-limited kinetics and lower enantioselectivity compared to isolated enzymes. mtak.hu |

Carbonyl Additions with Diastereoselective or Enantioselective Control

The aldehyde group of (S)-2-phenoxypropanal is an electrophilic site for nucleophilic addition reactions. Due to the adjacent stereocenter, the two faces of the carbonyl are diastereotopic, leading to potential diastereoselectivity in the addition of nucleophiles. The stereochemical outcome of such reactions can often be predicted by models like the Felkin-Anh and Cornforth models, which consider steric and electronic effects.

The addition of organometallic reagents, such as Grignard or organozinc reagents, to chiral aldehydes is a fundamental method for forming carbon-carbon bonds with stereochemical control. researchgate.net The level of diastereoselectivity depends heavily on factors like the nature of the nucleophile, the metal cation, the solvent, and the temperature. For instance, the addition of alkylzirconium reagents to aliphatic aldehydes has been achieved with enantioselectivities ranging from 56–86% using a chiral ligand. mdpi.com Similarly, enantioselective additions of alkynylzinc reagents to aldehydes, catalyzed by chiral amino alcohols, can produce chiral propargylic alcohols in high yields (up to 96%) and excellent enantioselectivities (up to 98% ee). nih.gov These methods allow for the construction of new stereocenters with a predictable spatial arrangement relative to the existing one in the (S)-2-phenoxypropanal core.

Functional Group Interconversions

Oxidation Reactions of the Aldehyde Moiety

The aldehyde moiety of (S)-2-phenoxypropanal is readily oxidized to the corresponding carboxylic acid, (S)-2-phenoxypropanoic acid, without affecting the stereocenter. This is a common transformation for aldehydes. libretexts.org Various oxidizing agents can be employed, ranging from mild to strong.

Under acidic conditions, using reagents like potassium dichromate(VI) (K₂Cr₂O₇) acidified with sulfuric acid, the aldehyde is oxidized to a carboxylic acid. libretexts.org The reaction is often accompanied by a distinct color change from orange (Cr₂O₇²⁻) to green (Cr³⁺). libretexts.org Milder reagents, such as Tollens' reagent ([Ag(NH₃)₂]⁺), can also effect this oxidation, producing a characteristic silver mirror as silver(I) is reduced to elemental silver. libretexts.org This reaction proceeds under alkaline conditions, initially forming the carboxylate salt, which is then protonated during acidic workup to yield the final carboxylic acid. libretexts.org

Nucleophilic Substitutions and Derivatizations

The term "nucleophilic substitution" in the context of an aldehyde typically refers to nucleophilic acyl substitution on a derivative or, more commonly, nucleophilic addition followed by elimination. The aldehyde group of (S)-2-phenoxypropanal can be converted into a variety of functional groups through derivatization. These reactions are often used to protect the aldehyde during other transformations or to synthesize new molecular structures.

Common derivatization reactions include the formation of:

Acetals: Reaction with an alcohol in the presence of an acid catalyst forms an acetal, which is stable to bases and nucleophiles, serving as an effective protecting group.

Imines and Enamines: Reaction with primary or secondary amines yields imines (Schiff bases) and enamines, respectively. These are important intermediates in syntheses, such as reductive amination to form chiral amines.

Oximes and Hydrazones: Reaction with hydroxylamine (B1172632) or hydrazine (B178648) (and its derivatives) produces oximes and hydrazones.

Furthermore, the phenoxy group itself can undergo derivatization, although this typically requires harsher conditions. For example, derivatization of phenols with reagents like 2-sulfobenzoic anhydride (B1165640) can be used to tag the molecule for analytical purposes. nih.govresearchgate.net Nucleophilic aromatic substitution on the phenyl ring is also a possibility, but it generally requires the presence of strong electron-withdrawing groups on the ring and a strong nucleophile. masterorganicchemistry.comyoutube.com

Radical Chemistry Involving the Phenoxypropanal Core

The radical chemistry of (S)-2-phenoxypropanal is less explored than its ionic reactions. However, the molecule possesses sites susceptible to radical attack. The most labile hydrogen atom is the aldehydic hydrogen. Its abstraction by a radical initiator would generate an acyl radical. This acyl radical could then participate in subsequent radical reactions, such as decarbonylation or addition to unsaturated systems.

Another potential site for radical formation is the α-carbon, the stereogenic center. Abstraction of this hydrogen would form a carbon-centered radical stabilized by both the adjacent carbonyl group and the phenoxy group. However, this process would lead to racemization if the resulting radical is planar or rapidly inverting. The ether linkage and the aromatic ring of the phenoxy group also present potential sites for radical reactions under specific, often high-energy, conditions.

Generation of Alkyl Radicals for Cross-Coupling

The generation of alkyl radicals from stable organic molecules is a cornerstone of modern synthetic chemistry, enabling the formation of complex carbon-carbon bonds under mild conditions. A prominent strategy in this field is the use of photoredox catalysis, which utilizes visible light to initiate single-electron transfer (SET) processes, transforming otherwise inert functional groups into reactive radical intermediates. These radicals can then participate in a variety of cross-coupling reactions.

While extensive research has focused on the generation of alkyl radicals from precursors such as carboxylic acids, alcohols, and alkyl halides, the direct use of α-aryloxy aldehydes like (S)-2-Phenoxypropanal for this purpose is not a well-established transformation in the scientific literature. General methodologies for generating radicals from aldehydes typically proceed via two main pathways: the generation of acyl radicals through hydrogen atom transfer (HAT) followed by decarbonylation, or the formation of α-alkoxyalkyl anions under specific catalytic conditions.

Hypothetical Pathway for Alkyl Radical Generation:

In a speculative context, one could envision a pathway for the generation of a secondary alkyl radical from (S)-2-Phenoxypropanal. This would likely involve an initial decarbonylation step to form a transient acyl radical, which would then need to lose carbon monoxide to yield the desired 1-phenoxyethyl radical. This radical could then be trapped by a suitable coupling partner.

Table 1: Potential Reaction Parameters for Alkyl Radical Generation

| Parameter | Condition | Rationale |

| Photocatalyst | Iridium or Ruthenium complexes | Known to mediate single-electron transfer processes with organic molecules. |

| Light Source | Blue LEDs | Common energy source for photoredox catalysis. |

| Solvent | Acetonitrile, DMF | Polar aprotic solvents are typical for photoredox reactions. |

| Additives | Base or Lewis Acid | May be required to facilitate the initial activation of the aldehyde. |

It is crucial to emphasize that this proposed pathway is hypothetical and not supported by direct evidence in the current scientific literature for (S)-2-Phenoxypropanal.

Challenges and Alternative Precursors:

The generation of alkyl radicals from aldehydes via decarbonylation is often challenging due to competing reaction pathways. The stability of the intermediate acyl radical and the kinetics of decarbonylation are critical factors.

In contrast, other functional groups are more commonly employed as reliable precursors for alkyl radicals in cross-coupling reactions.

Table 2: Common Precursors for Alkyl Radical Generation in Cross-Coupling

| Precursor | Typical Method of Activation | Radical Generated |

| Carboxylic Acids | Photoredox-mediated decarboxylation | Alkyl radical |

| Alcohols | Conversion to redox-active esters or xanthates | Alkyl radical |

| Alkyl Halides | Single-electron reduction | Alkyl radical |

| Alkyltrifluoroborates | Oxidative single-electron transfer | Alkyl radical |

Based on a thorough review of the available scientific literature, there is no specific information detailing the use of (S)-2-Phenoxypropanal as a precursor for the generation of alkyl radicals in cross-coupling reactions. While general principles of radical chemistry and photoredox catalysis can suggest potential, unproven pathways, the specific reactivity of (S)-2-Phenoxypropanal in this context remains unexplored and undocumented. Therefore, any discussion on this topic is speculative in nature.

Stereochemical Aspects and Chiral Recognition in S 2 Phenoxypropanal Systems

Chiral Integrity and Racemization Pathways

The chiral integrity of (S)-2-Phenoxypropanal is susceptible to racemization, a process that leads to the formation of its (R)-enantiomer, resulting in a loss of enantiomeric purity. The primary pathway for this racemization is through the formation of an achiral enol or enolate intermediate.

Key Factors Influencing Racemization:

Acidity of the α-proton: The proton on the chiral carbon (C2) is acidic due to the electron-withdrawing effects of the adjacent carbonyl group and the phenoxy group. This acidity facilitates its removal under basic or, to a lesser extent, acidic conditions.

Formation of an Achiral Intermediate: The removal of the α-proton leads to the formation of a planar enol or enolate. In this intermediate, the carbon that was previously a stereocenter is sp2-hybridized and achiral.

Reprotonation: Subsequent reprotonation of the enol or enolate can occur from either face of the planar double bond with equal probability. Protonation from one face regenerates the (S)-enantiomer, while protonation from the opposite face yields the (R)-enantiomer.

The racemization process is often accelerated by the presence of acids or bases. Under basic conditions, the formation of the enolate is favored, significantly increasing the rate of racemization. Even weak bases can be sufficient to catalyze this process. Similarly, acid catalysis can promote the formation of the enol tautomer, also leading to racemization. The stability of the chiral center in (S)-2-Phenoxypropanal is therefore highly dependent on the pH and the presence of catalytic species in its environment. The α-chiral center of the structurally similar 2-phenylpropanal (B145474) is known to be prone to racemization, particularly under basic conditions, via an achiral enol intermediate.

A proposed pathway for the base-catalyzed racemization of (S)-2-Phenoxypropanal is depicted below:

Figure 1: Proposed Pathway for Base-Catalyzed Racemization of (S)-2-Phenoxypropanal

Methods for Enantiomeric Excess Determination

Determining the enantiomeric excess (ee) of a sample of (S)-2-Phenoxypropanal is crucial to assess its enantiomeric purity. Several analytical techniques can be employed for this purpose, often involving the use of a chiral environment to differentiate between the enantiomers.

Chromatographic Methods:

Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and reliable method for separating enantiomers. phenomenex.comphenomenex.com The sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers of 2-phenoxypropanal (B2701309) interact differently with the CSP, leading to different retention times and allowing for their separation and quantification. Common CSPs are based on polysaccharides like cellulose (B213188) or amylose (B160209) derivatives. nih.gov

Chiral Gas Chromatography (GC): For volatile compounds like aldehydes, chiral GC is an effective technique. gcms.cz Similar to chiral HPLC, it utilizes a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative, to separate the enantiomers. mdpi.com

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating or Derivatizing Agents: In an achiral environment, the NMR spectra of enantiomers are identical. However, in the presence of a chiral solvating agent (CSA) or after derivatization with a chiral derivatizing agent (CDA), the enantiomers are converted into diastereomeric complexes or compounds, respectively. bham.ac.ukmdpi.com These diastereomers have distinct NMR spectra, allowing for the quantification of each enantiomer by integrating the signals. For example, the use of small prochiral molecules has been reported to cause an ee-dependent splitting of 1H NMR signals for analytes containing a phenoxy group at the α-position. nih.gov

The table below illustrates hypothetical data from a chiral HPLC analysis for a sample of (S)-2-Phenoxypropanal.

Table 1: Hypothetical Chiral HPLC Data for Enantiomeric Excess Determination of a 2-Phenoxypropanal Sample

| Enantiomer | Retention Time (min) | Peak Area | Percentage (%) |

|---|---|---|---|

| (R)-2-Phenoxypropanal | 10.5 | 15000 | 10 |

| (S)-2-Phenoxypropanal | 12.2 | 135000 | 90 |

Calculated Enantiomeric Excess (ee):80%

Substrate-Catalyst Interactions in Chiral Induction

The synthesis of enantiomerically enriched (S)-2-Phenoxypropanal relies on asymmetric catalysis, where a chiral catalyst directs the reaction to favor the formation of one enantiomer over the other. nih.gov The stereochemical outcome is governed by the intricate non-covalent interactions between the substrate (or its precursor) and the chiral catalyst in the transition state. academie-sciences.fr

Mechanisms of Chiral Induction:

Steric Hindrance: The chiral catalyst creates a sterically demanding environment around the reaction center. The substrate will preferentially adopt an orientation that minimizes steric clashes, leading to the formation of a specific stereoisomer.

Electronic Interactions: Attractive or repulsive electronic interactions, such as hydrogen bonding, dipole-dipole interactions, or π-π stacking, between the substrate and the catalyst can stabilize a particular transition state geometry. nih.gov

Coordination to a Metal Center: In metal-catalyzed reactions, the substrate and a chiral ligand coordinate to a central metal atom. The rigid geometry of the resulting complex dictates the trajectory of the reacting species, leading to high stereoselectivity.

For instance, in a hypothetical asymmetric hydroformylation of 1-phenoxyethene to produce (S)-2-Phenoxypropanal, a rhodium catalyst bearing a chiral phosphine (B1218219) ligand could be employed. The phenoxy group of the substrate could engage in π-stacking interactions with an aromatic moiety on the chiral ligand, while the vinyl group is positioned for the regioselective and stereoselective addition of the formyl group. The relative energies of the competing diastereomeric transition states, which are influenced by these substrate-catalyst interactions, will determine the enantiomeric excess of the product.

Computational Prediction of Stereoselectivity

Computational chemistry has emerged as a powerful tool for predicting and understanding the stereoselectivity of chemical reactions. rsc.orgrsc.org By modeling the reaction pathways and calculating the energies of the relevant transition states, it is possible to predict which stereoisomer will be the major product. escholarship.org

Computational Approaches:

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) are used to calculate the geometries and energies of molecules and transition states with a high degree of accuracy. nih.gov By comparing the activation energies of the pathways leading to the (S) and (R) enantiomers, the enantiomeric ratio can be predicted.

Molecular Mechanics (MM): For larger systems, such as enzyme-catalyzed reactions, molecular mechanics force fields can be used to model the substrate-catalyst interactions and predict the preferred binding mode that leads to the observed stereoselectivity.

Hybrid QM/MM Methods: These methods combine the accuracy of QM for the reacting part of the system with the efficiency of MM for the surrounding environment (e.g., the bulk of a catalyst or enzyme), providing a balance between accuracy and computational cost.

In the context of (S)-2-Phenoxypropanal synthesis, computational studies could be used to:

Design new chiral catalysts by predicting their effectiveness in controlling stereoselectivity.

Optimize reaction conditions to enhance the enantiomeric excess.

Elucidate the precise nature of the substrate-catalyst interactions that govern chiral induction.

The table below presents a hypothetical comparison of computationally predicted and experimentally determined enantiomeric excesses for a reaction producing 2-Phenoxypropanal using different chiral catalysts.

Table 2: Hypothetical Comparison of Predicted and Experimental Enantiomeric Excess (ee) for the Asymmetric Synthesis of 2-Phenoxypropanal

| Chiral Catalyst | Predicted ee (%) (Computational Method) | Experimental ee (%) |

|---|---|---|

| Catalyst A | 92 (DFT B3LYP/6-31G) | 90 |

| Catalyst B | 85 (DFT B3LYP/6-31G) | 82 |

| Catalyst C | 98 (DFT M06-2X/def2-TZVP) | 97 |

Mechanistic Investigations in S 2 Phenoxypropanal Chemistry

Elucidation of Reaction Pathways in Stereoselective Syntheses

The stereoselective synthesis of (S)-2-Phenoxypropanal relies on carefully controlled reaction pathways that favor the formation of one enantiomer over the other. One common strategy involves the asymmetric addition of a nucleophile to a prochiral precursor. Tandem reactions, where multiple synthetic transformations occur sequentially without the isolation of intermediates, offer an efficient approach to constructing chiral molecules like cyclopropyl (B3062369) alcohols from α,β-unsaturated aldehydes. nih.gov Such strategies minimize the handling of reactive intermediates and can lead to high yields and stereoselectivities. nih.gov

Another key approach is the use of biocatalysts. For instance, in the synthesis of related chiral alcohols like (S)-2-phenyl-1-propanol, enzymes such as alcohol dehydrogenase (ADH) are employed. researchgate.net The stereochemical outcome is dictated by the specific enzyme used. For example, in multi-enzymatic syntheses, "S-selective" and "R-selective" ω-transaminases (ωTA) can be paired with an ADH to produce different stereoisomers of the corresponding amino alcohol product with high enantiomeric and diastereomeric ratios. d-nb.info These enzymatic cascades highlight the precise control over reaction pathways achievable through biocatalysis. The development of these methods is driven by the need for high optical purity in industrial applications. researchgate.net

Detailed Studies of Catalytic Cycles

Catalytic cycles are fundamental to many stereoselective syntheses. In transition metal catalysis, the majority of cross-coupling reactions proceed through a cycle involving the oxidation and reduction of the metal center. nih.gov A novel approach, termed Isohypsic-Redox Sequence (IRS), utilizes a single metal catalyst to perform two distinct catalytic cycles, enabling the formation of multiple new bonds in a single process. nih.gov This strategy enhances molecular complexity rapidly and has been applied to well-known transformations like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. nih.gov

Spectroscopic Probing of Reaction Intermediates

The direct observation and characterization of transient reaction intermediates are vital for confirming proposed mechanisms. Mass spectrometry, particularly electrospray ionization (ESI-MS), is a powerful tool for detecting low-abundance charged intermediates in solution. nih.govrsc.org This technique is well-suited for studying reactions that involve charged species, such as those catalyzed by cationic metal complexes or organocatalytic reactions proceeding through iminium ions. nih.gov Combining mass spectrometry with ion mobility separation allows for the differentiation of isobaric ions, such as a reactive intermediate and its corresponding product complex, based on their shape and size. nih.gov

Transient absorption (TA) spectroscopy, also known as flash photolysis, is a pump-probe technique used to measure the absorption spectra and lifetimes of short-lived excited states and reaction intermediates. edinst.com A sample is excited by a pump light pulse, and a subsequent probe pulse measures the changes in absorption over time. edinst.com This method can be used to monitor the formation and decay of species like radicals, triplets, and other intermediates on timescales ranging from femtoseconds to seconds. edinst.comnih.gov For example, TA spectroscopy has been used to study the triplet state reactivity of various quinone derivatives and the spin dynamics of radical pairs in ion-pair complexes. researchgate.netresearchgate.net The spectral changes observed, such as the appearance of new absorption bands or the depletion of ground state absorption (ground state bleach), provide detailed information about the kinetics and mechanism of photochemical and photophysical processes. edinst.comcolab.ws

| Spectroscopic Technique | Information Obtained | Typical Timescale | Applicability to (S)-2-Phenoxypropanal Chemistry |

| ESI-Mass Spectrometry | Mass-to-charge ratio of charged intermediates | N/A | Detection of cationic intermediates in metal-catalyzed or organocatalytic syntheses. |

| Ion Mobility-MS | Separation of isobaric intermediates and products based on shape | N/A | Structural characterization of intermediates. |

| Transient Absorption Spectroscopy | Absorption spectra and lifetimes of transient species | Femtoseconds to seconds | Probing radical or excited state intermediates in photochemical reaction pathways. |

Computational Mechanistic Studies (e.g., Density Functional Theory Calculations)

Computational methods, particularly Density Functional Theory (DFT), provide invaluable insights into reaction mechanisms that are often difficult to obtain experimentally. nih.gov DFT calculations can be used to determine the geometries of reactants, transition states, and products, as well as their corresponding energies. arxiv.org This information allows for the mapping of potential energy surfaces and the identification of the most favorable reaction pathways. nih.gov For example, DFT has been used to study the thermochemistry of alcohol dehydration and the reactivity of various organic molecules. nih.govarxiv.org

In the context of complex organic reactions, it is crucial to validate the accuracy of the chosen DFT functional against higher-level methods like coupled-cluster theory (e.g., CCSD(T)). nih.govosti.gov Theoretical studies have been employed to investigate the formation mechanisms of various compounds, providing a basis for understanding experimental observations. mdpi.com Double-hybrid functionals, which incorporate a fraction of MP2 correlation, are one of several approaches used in DFT calculations. molpro.net These computational tools are essential for predicting reaction outcomes and designing more efficient synthetic routes. chemrxiv.org

| Computational Method | Key Parameters Calculated | Insights Provided |

| Density Functional Theory (DFT) | Geometries, energies of stationary points (reactants, products, transition states) | Reaction pathways, activation barriers, reaction thermochemistry |

| Coupled Cluster (CCSD(T)) | High-accuracy single-point energies | Benchmark data for validating DFT methods |

| Canonical Variational Transition State Theory (CVT) | Rate constants | Temperature-dependent reaction kinetics |

Kinetic Studies of Aldehyde-Forming Reactions

Kinetic studies provide quantitative data on reaction rates, which is essential for understanding reaction mechanisms and optimizing process conditions. By measuring how reaction rates change with reactant concentrations, temperature, and pressure, a rate law can be determined, offering clues about the species involved in the rate-determining step.

Applications of S 2 Phenoxypropanal As a Chiral Building Block

Chiral Synthon in Complex Molecule Synthesis

The utility of (S)-2-Phenoxypropanal as a chiral synthon lies in its ability to introduce a specific stereocenter into a target molecule, which is crucial for its biological activity. In the synthesis of complex natural products and other intricate organic molecules, the aldehyde group can participate in a variety of carbon-carbon bond-forming reactions, including aldol (B89426) reactions, Wittig reactions, and Grignard additions. The adjacent phenoxy group can influence the stereochemical outcome of these reactions through steric hindrance or by acting as a coordinating group, thereby directing the approach of incoming reagents.

For instance, in a hypothetical multi-step synthesis, (S)-2-Phenoxypropanal could be employed to establish a key stereocenter early in the synthetic route. This stereocenter would then be carried through subsequent transformations, ultimately influencing the final stereochemistry of the complex molecule. The efficiency of such a strategy relies on the high enantiomeric purity of the starting (S)-2-Phenoxypropanal.

| Reaction Type | Reagent/Catalyst | Potential Product Fragment | Stereochemical Control |

| Aldol Reaction | Chiral catalyst, Lithium diisopropylamide (LDA) | β-hydroxy carbonyl | Diastereoselective addition |

| Wittig Reaction | Ylide (e.g., Ph3P=CH2) | Alkene | Formation of a new C=C bond |

| Grignard Addition | Grignard reagent (e.g., CH3MgBr) | Secondary alcohol | Nucleophilic addition to the carbonyl |

Precursor for Advanced Pharmaceutical Intermediates

The structural motif of a chiral α-phenoxy aldehyde is relevant to the synthesis of various pharmaceutical compounds. (S)-2-Phenoxypropanal can serve as a key starting material for the preparation of advanced pharmaceutical intermediates, which are then further elaborated to the final active pharmaceutical ingredient (API). The aldehyde functionality can be readily transformed into other functional groups such as alcohols, amines, or carboxylic acids, all while preserving the crucial stereochemistry at the adjacent carbon.

For example, reduction of the aldehyde group in (S)-2-Phenoxypropanal would yield (S)-2-phenoxypropan-1-ol, a chiral alcohol that could be a key intermediate in the synthesis of certain beta-blockers or other cardiovascular drugs. Similarly, reductive amination could provide access to chiral amines, which are prevalent in many centrally acting pharmaceuticals.

| Transformation | Reagent | Resulting Functional Group | Potential Pharmaceutical Class |

| Reduction | Sodium borohydride (B1222165) (NaBH4) | Primary alcohol | Beta-blockers |

| Reductive Amination | Amine, Sodium cyanoborohydride (NaBH3CN) | Chiral amine | CNS agents |

| Oxidation | Jones reagent (CrO3/H2SO4) | Carboxylic acid | Anti-inflammatory agents |

Design of Chiral Ligands and Auxiliaries

Chiral ligands and auxiliaries are indispensable tools in asymmetric catalysis, enabling the synthesis of enantiomerically enriched products from prochiral substrates. (S)-2-Phenoxypropanal can be utilized as a starting material for the synthesis of novel chiral ligands and auxiliaries. The aldehyde can be derivatized to incorporate coordinating atoms such as nitrogen or phosphorus, which can then bind to a metal center to form a chiral catalyst.

For instance, condensation of (S)-2-Phenoxypropanal with a chiral diamine could lead to the formation of a chiral Schiff base ligand. Such ligands can coordinate with transition metals like copper or rhodium to create catalysts for a variety of asymmetric transformations, including cyclopropanation, aziridination, and hydrosilylation reactions. The stereochemical information embedded in the (S)-2-Phenoxypropanal backbone would be transferred to the catalytic process, inducing high enantioselectivity in the products.

| Ligand/Auxiliary Type | Synthetic Precursor from (S)-2-Phenoxypropanal | Metal Complex | Application in Asymmetric Catalysis |

| Chiral Schiff Base Ligand | Condensation product with a chiral diamine | Copper(II), Rhodium(II) | Cyclopropanation, Aziridination |

| Chiral Phosphine (B1218219) Ligand | Multi-step synthesis involving phosphine introduction | Palladium(0), Ruthenium(II) | Asymmetric hydrogenation, Cross-coupling |

| Chiral Oxazolidinone Auxiliary | Derivatization to form an oxazolidinone ring | N/A (covalent attachment to substrate) | Asymmetric alkylation, Aldol reactions |

Emerging Trends and Future Research Directions

Development of Sustainable and Green Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic pathways for chiral molecules. The goal is to minimize environmental impact by using renewable resources, reducing waste, and employing safer reaction conditions.

One promising green approach is the use of biocatalysis, which utilizes enzymes or whole-cell systems to perform chemical transformations with high selectivity under mild conditions. For instance, the enantioselective production of (S)-2-phenyl-1-propanol, a structural analog of the precursor alcohol for (S)-2-Phenoxypropanal, has been demonstrated using alcohol dehydrogenase (ADH). A study comparing a whole-cell biocatalyst (Saccharomyces cerevisiae) with an isolated recombinant horse-liver ADH found that the isolated enzyme exhibited outstanding enantioselectivity in the conversion of racemic 2-phenylpropionaldehyde. mtak.hu This highlights the potential for developing highly selective biocatalytic reductions of prochiral ketones or resolutions of racemic aldehydes to access the chiral precursors needed for (S)-2-Phenoxypropanal.

Another avenue of green chemistry involves the use of plant-based reagents. Research has shown that extracts from Aloe vera can serve as a source of enzymes for the bioreduction of various aromatic aldehydes to their corresponding alcohols. scielo.org.mx This method, particularly when combined with microwave irradiation, offers a fast and environmentally friendly alternative to traditional reducing agents. scielo.org.mx The development of such biocatalytic systems could provide a sustainable route to the chiral alcohol precursor of (S)-2-Phenoxypropanal.

Future research in this area will likely focus on:

Enzyme Engineering: Tailoring enzymes like ADH to have higher activity and selectivity specifically for 2-phenoxy-1-propanol or its corresponding ketone.

Whole-Cell Biotransformations: Developing robust microbial systems that can produce the target chiral alcohol or aldehyde directly from simple starting materials.

Alternative Green Reagents: Exploring a wider range of plant-based extracts and other renewable resources as catalysts or reagents. scielo.org.mx

Integration of Flow Chemistry in Chiral Aldehyde Production

Continuous flow chemistry is revolutionizing the synthesis of fine chemicals and pharmaceuticals by offering significant advantages over traditional batch processing. These benefits include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for seamless integration of multiple reaction steps (telescoping).

The application of flow chemistry is particularly well-suited for the production of chiral aldehydes, which can be unstable or prone to side reactions under batch conditions. Continuous flow systems enable the on-demand and on-site synthesis of hazardous reagents and allow for their immediate consumption, which significantly improves process safety. researchgate.net For example, the organocatalytic synthesis of a chiral aldehyde, a key intermediate for the antidepressant paroxetine, has been successfully demonstrated on a multigram scale using a continuous flow process. researchgate.net This approach often utilizes immobilized catalysts, which simplifies product purification and allows for catalyst recycling, further enhancing the sustainability of the process. acs.org

The benefits of flow chemistry in chiral synthesis are summarized in the table below.

| Feature of Flow Chemistry | Advantage in Chiral Aldehyde Production |

| Precise Temperature Control | Minimizes side reactions and epimerization, preserving enantiopurity. |

| Rapid Mixing | Improves reaction rates and yields, especially in biphasic reactions. |

| Enhanced Safety | Allows for the safe handling of hazardous reagents and unstable intermediates. |

| Scalability | Facilitates straightforward scaling from laboratory to production quantities. |

| Automation & Integration | Enables multi-step, telescoped syntheses without manual handling of intermediates. researchgate.net |

Future research will likely focus on developing fully integrated, end-to-end continuous processes for the synthesis of (S)-2-Phenoxypropanal, starting from simple precursors and incorporating in-line purification and analysis.

Novel Catalytic Systems for Enhanced Enantioselectivity and Efficiency

The development of novel catalysts is at the heart of advancing asymmetric synthesis. For (S)-2-Phenoxypropanal, research is exploring innovative catalytic systems that offer higher enantioselectivity, greater efficiency, and broader substrate scope.

A highly promising strategy for synthesizing chiral aldehydes is asymmetric hydroformylation . This reaction introduces a formyl group and a hydrogen atom across a double bond. The hydroformylation of vinyl phenoxy ether would be a direct route to 2-Phenoxypropanal (B2701309). Recent advancements have seen the development of rhodium catalysts with hybrid phosphine-phosphorodiamidite ligands (BettiPhos) that achieve exceptionally high regioselectivities and enantioselectivities (up to 97% ee) for the hydroformylation of vinyl esters. acs.org Furthermore, the use of base metals like copper is being explored as a more sustainable alternative to precious metals. A copper hydride (CuH) catalyzed formal hydroformylation of vinyl arenes has been reported, providing access to α-aryl acetals with high enantioselectivity. chemistryviews.orgnih.gov

Organocatalysis , which uses small organic molecules as catalysts, continues to be a major area of research. scienceopen.comscienceopen.comresearchgate.net These metal-free catalysts are often more stable, less toxic, and more environmentally benign than their metal-based counterparts. For the synthesis of chiral aldehydes, organocatalysts can be employed in various transformations, including asymmetric α-functionalization reactions. scienceopen.comscienceopen.com

A more recent concept is the use of chiral-at-metal catalysts . In these systems, the chirality originates exclusively from the stereogenic metal center, rather than from chiral ligands. rsc.orgnih.govresearchgate.net This approach simplifies the catalyst structure and opens new avenues for catalyst design. rsc.orgnih.gov These catalysts, often based on iridium or rhodium, have shown great promise in a variety of asymmetric transformations. nih.govnih.gov

| Catalytic System | Potential Application for (S)-2-Phenoxypropanal Synthesis | Key Advantages |

| Asymmetric Hydroformylation | Direct synthesis from vinyl phenoxy ether. acs.orgchemistryviews.orgnih.gov | Atom-economical, direct route. |

| Organocatalysis | Asymmetric oxidation of 2-phenoxy-1-propanol or α-functionalization. scienceopen.comscienceopen.com | Metal-free, robust, environmentally benign. |

| Chiral-at-Metal Catalysis | Lewis acid catalysis for various asymmetric transformations. rsc.orgnih.gov | Simplified catalyst structure, novel reactivity. |

Future work will aim to discover and optimize catalysts that can produce (S)-2-Phenoxypropanal with near-perfect enantioselectivity and high turnover numbers, ideally under mild and sustainable conditions.

Advanced Spectroscopic and Computational Tools for Mechanistic Understanding

A deep understanding of reaction mechanisms is crucial for the rational design of more efficient and selective catalysts and processes. Advanced spectroscopic and computational tools are becoming indispensable for elucidating the intricate details of asymmetric catalytic reactions.

Computational chemistry , particularly Density Functional Theory (DFT), is widely used to model reaction pathways and transition states. researchgate.netmdpi.com These calculations can provide insights into the origin of enantioselectivity by comparing the energies of the transition states leading to the (S) and (R) enantiomers. For example, computational studies on the asymmetric allylation of aldehydes have been used to successfully predict the chirality induction for different catalysts by analyzing the key transition state structures. nih.govacs.org Such theoretical investigations can guide the design of new catalysts with improved stereoselectivity. rsc.org

Advanced spectroscopic techniques are used to probe reaction intermediates and catalyst-substrate interactions in real-time. In situ Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the formation of products and intermediates, providing valuable kinetic and structural information. rsc.org For instance, NMR has been used to distinguish between different products in aldol (B89426) reactions and to identify diastereotopic protons in the products, confirming their stereochemistry. researchgate.net Fluorescence spectroscopy has also been employed, using reactive dyes to study the activity of heterogeneous catalysts in crossed aldol reactions by observing shifts in the emission spectrum as the reaction progresses. rsc.org

| Tool | Application in Chiral Aldehyde Synthesis | Information Gained |

| Density Functional Theory (DFT) | Modeling transition states of catalytic cycles. researchgate.netmdpi.com | Origin of enantioselectivity, reaction energy profiles, catalyst design principles. nih.gov |

| In situ NMR Spectroscopy | Real-time monitoring of reaction progress and intermediates. rsc.org | Reaction kinetics, product distribution, structural elucidation of transient species. |

| Fluorescence Spectroscopy | Probing catalyst activity and product formation. rsc.org | Catalyst performance, differentiation of reaction products. |

The synergy between these advanced analytical tools and synthetic chemistry is expected to accelerate the development of next-generation catalysts and processes for the production of (S)-2-Phenoxypropanal and other important chiral molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.